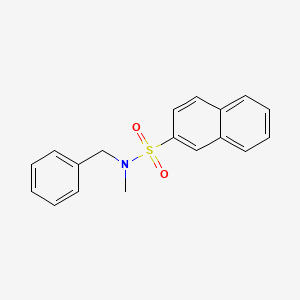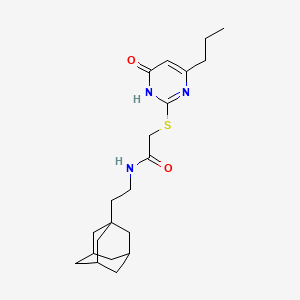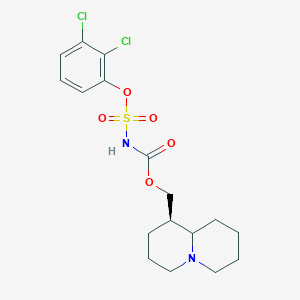amino]phenyl thiocyanate](/img/structure/B11503839.png)
4-[[(4-Cyclohexylphenyl)sulfonyl](methyl)amino]phenyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Cyclohexylphenyl)sulfonylamino]phenyl thiocyanate is an organic compound with the molecular formula C20H22N2O2S2 and a molecular weight of 386.53 g/mol . This compound is known for its unique structure, which includes a thiocyanate group attached to a phenyl ring substituted with a cyclohexylphenylsulfonyl and a methylamino group.
Preparation Methods
The synthesis of 4-[(4-Cyclohexylphenyl)sulfonylamino]phenyl thiocyanate typically involves the reaction of amines with carbon disulfide, followed by the addition of a suitable electrophile. One common method involves the use of phenyl chlorothionoformate in the presence of solid sodium hydroxide . This reaction can be carried out in a one-pot process or a two-step approach, depending on the desired yield and purity.
Chemical Reactions Analysis
4-[(4-Cyclohexylphenyl)sulfonylamino]phenyl thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(4-Cyclohexylphenyl)sulfonylamino]phenyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(4-Cyclohexylphenyl)sulfonylamino]phenyl thiocyanate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The sulfonyl and methylamino groups can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds to 4-[(4-Cyclohexylphenyl)sulfonylamino]phenyl thiocyanate include:
Phenyl thiocyanate: An isomer with a simpler structure and different reactivity.
Phenyl isothiocyanate: Another isomer with distinct chemical properties and applications.
Aryl thiocyanates: A broader class of compounds with varying substituents on the phenyl ring.
Properties
Molecular Formula |
C20H22N2O2S2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
[4-[(4-cyclohexylphenyl)sulfonyl-methylamino]phenyl] thiocyanate |
InChI |
InChI=1S/C20H22N2O2S2/c1-22(18-9-11-19(12-10-18)25-15-21)26(23,24)20-13-7-17(8-14-20)16-5-3-2-4-6-16/h7-14,16H,2-6H2,1H3 |
InChI Key |
UOHNIKZOKNHWPP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)SC#N)S(=O)(=O)C2=CC=C(C=C2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-({[(1Z)-1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]thiophene-2-carboxamide](/img/structure/B11503763.png)
![(2Z)-2-[(1-cyclopentyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11503768.png)
![[1,3,5]Triazine, 2-amino-4-methoxy-6-piperidin-1-yl-](/img/structure/B11503771.png)
![5,5-dimethyl-2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)butylidene]cyclohexane-1,3-dione](/img/structure/B11503775.png)
![N'-[(E)-(3-Chloro-4-hydroxy-5-methoxyphenyl)methylene]-2-(1,1-dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)acetohydrazide](/img/structure/B11503778.png)
![N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B11503782.png)
![Benzo[1,3]dioxol-5-yl-(4-methyl-6-thiophen-2-yl-[1,5,2]dioxazinan-2-yl)-methanone](/img/structure/B11503784.png)
![7,7-dimethyl-4-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11503793.png)
![5-(3-ethoxy-4-hydroxyphenyl)-1-(furan-2-ylmethyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11503801.png)

![3-{[2-(Adamantan-1-YL)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11503821.png)

![3-{4-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}propanenitrile](/img/structure/B11503837.png)

